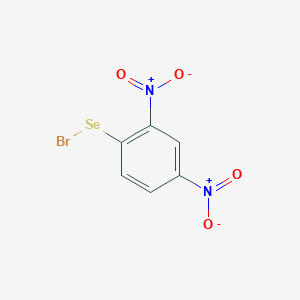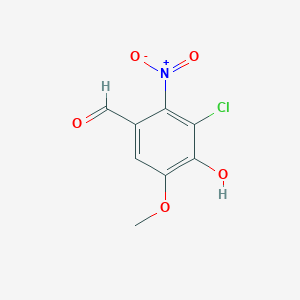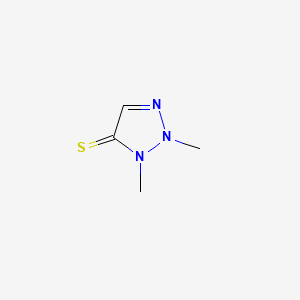
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- is a heterocyclic compound with the molecular formula C₄H₇N₃S and a molecular weight of 129.183 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- typically involves the cyclization of hydrazinecarbothioamides in the presence of basic media. Common reagents used in this process include sodium hydroxide, potassium hydroxide, and sodium bicarbonate . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or ortho-phosphoric acid, to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol form using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- involves its interaction with biological receptors through hydrogen-bonding and dipole interactions . The triazole nucleus acts as a pharmacophore, interacting with the active sites of enzymes and receptors, thereby exerting its biological effects . The polar nature of the triazole nucleus enhances the solubility of the compound, improving its pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar compounds to 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- include other triazole derivatives such as:
1,2,4-Triazole: Known for its antimicrobial and anticancer activities.
3-Mercapto-1,2,4-triazole: Exists in two tautomeric forms and is used in various pharmaceutical applications.
Fluconazole: A well-known antifungal drug containing a triazole moiety.
The uniqueness of 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
64808-28-2 |
|---|---|
Formule moléculaire |
C4H7N3S |
Poids moléculaire |
129.19 g/mol |
Nom IUPAC |
2,3-dimethyltriazole-4-thione |
InChI |
InChI=1S/C4H7N3S/c1-6-4(8)3-5-7(6)2/h3H,1-2H3 |
Clé InChI |
VUNVTLJGLXPICU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)C=NN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)
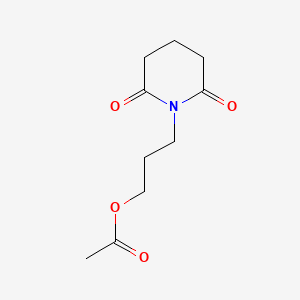

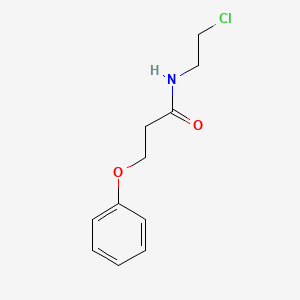


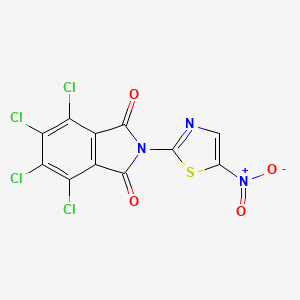
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
